
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid, also known as 7-HBPA, is an organic compound belonging to the class of boronic acids. It is a colorless crystalline solid that has a melting point of 170-171 °C and a boiling point of 313-314 °C. 7-HBPA is soluble in polar solvents such as methanol, ethanol, and water. It has a wide range of applications in scientific research, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs.
Wirkmechanismus
The mechanism of action of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body to produce its effects. For example, it is thought to bind to enzymes, such as cytochrome P450, to inhibit their activity. Additionally, it is thought to bind to proteins to alter their structure and activity.
Biochemical and Physiological Effects
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been found to have antifungal and antiviral effects. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is soluble in a variety of solvents. Additionally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it has some limitations. It is a relatively reactive compound, and it can react with other compounds in an uncontrolled manner. Additionally, it can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid in scientific research. It could be used to develop new drugs with improved efficacy, or to study the effects of different concentrations on biochemical and physiological processes. Additionally, it could be used to study the mechanism of action of other compounds, or to develop new methods for synthesizing organic compounds. Finally, it could be used to study the effects of environmental contaminants on biochemical and physiological processes.
Synthesemethoden
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl bromide with sodium borohydride. This reaction produces a boronic acid intermediate that can then be reacted with pyrene-2-boronic acid to produce (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid. Other methods for synthesizing (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid include the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with pyren-2-ylboronic acid, and the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with pyrene-2-boronic acid.
Wissenschaftliche Forschungsanwendungen
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as pyrrolidines and piperidines. It has also been used in the study of biochemical and physiological effects, such as the inhibition of certain enzymes. Additionally, (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has been used in the development of new drugs, such as antifungal and antiviral agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of key bonds through coupling reactions.", "Starting Materials": [ "Pyrene-2-boronic acid", "3-hydroxy-2,3-dimethylbutan-2-ol", "Triethylamine", "Tetrahydrofuran", "Methanol", "Sodium hydroxide", "Boron trifluoride diethyl etherate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group of 3-hydroxy-2,3-dimethylbutan-2-ol with boron trifluoride diethyl etherate to form the corresponding boronate ester", "Coupling of the boronate ester with pyrene-2-boronic acid using palladium catalyst and triethylamine in tetrahydrofuran to form the desired boronic acid derivative", "Protection of the hydroxyl group of the boronic acid derivative with methanol and hydrochloric acid to form the corresponding methyl ester", "Deprotection of the boronic acid derivative using sodium hydroxide to remove the methyl ester group", "Coupling of the resulting hydroxyl group with the boronate ester of 3-hydroxy-2,3-dimethylbutan-2-ol using palladium catalyst and triethylamine in tetrahydrofuran to form the final product", "Purification of the product using sodium bicarbonate and sodium sulfate to remove impurities", "Isolation of the product using diethyl ether" ] } | |
CAS-Nummer |
688756-58-3 |
Produktname |
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid |
Molekularformel |
C22H24B2O5 |
Molekulargewicht |
390.05 |
IUPAC-Name |
[7-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]pyren-2-yl]boronic acid |
InChI |
InChI=1S/C22H24B2O5/c1-21(2,25)22(3,4)29-24(28)18-11-15-7-5-13-9-17(23(26)27)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-28H,1-4H3 |
InChI-Schlüssel |
IGNCQVHDQNNZMS-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)OC(C)(C)C(C)(C)O)(O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



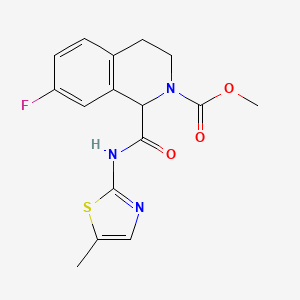
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2389119.png)
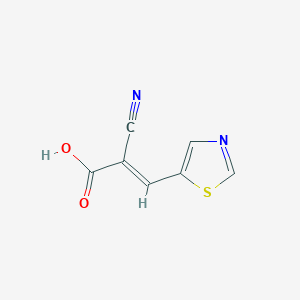

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
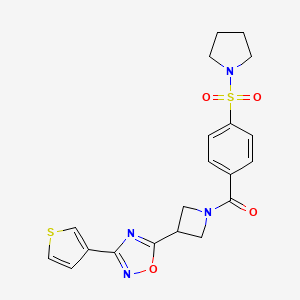
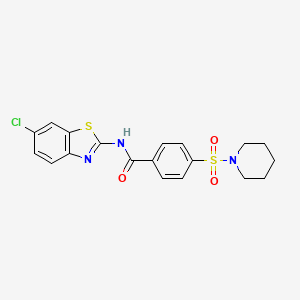
![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)
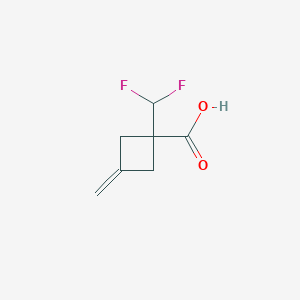
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)